Dacinostat (also known as LAQ824) is a synthetic hydroxamic acid derivative that acts as a potent inhibitor of histone deacetylases (HDACs) [, , ]. Belonging to the class I HDAC inhibitors, it exhibits significant anti-tumor activity and is currently being investigated for its therapeutic potential in various cancers []. While it shows promise in preclinical studies, Dacinostat has not yet been approved for clinical use in humans []. Research highlights its potential in addressing challenges posed by aggressive and heterogeneous tumors like cholangiocarcinoma [, , ].
The spatial arrangement of these components plays a crucial role in Dacinostat's binding affinity and selectivity for HDAC isoforms. Computational studies utilizing techniques like molecular docking and molecular dynamics simulations have been employed to understand these interactions at an atomic level [, ].
The chemical reactivity of Dacinostat is largely determined by the presence of the hydroxamic acid group. This functional group readily forms chelates with metal ions, particularly zinc, which is crucial for its HDAC inhibitory activity []. The nitrogen and oxygen atoms of the hydroxamic acid moiety act as electron donors, forming coordinate bonds with the zinc ion present in the active site of HDACs.
Dacinostat primarily exerts its anti-tumor effects by inhibiting HDACs, leading to increased histone acetylation [, , , ]. This results in a more relaxed chromatin structure, promoting the expression of genes involved in cell cycle arrest, differentiation, and apoptosis of cancer cells []. Dacinostat has been shown to impact various signaling pathways, including:
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5